molecular formula C17H13FN6O B11238802 N-(2-fluorophenyl)-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-(2-fluorophenyl)-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11238802
M. Wt: 336.32 g/mol
InChI Key: GXUILZAIOJGMSI-UHFFFAOYSA-N
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Description

N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a fluorinated aniline group and a pyrazine ring fused with an oxadiazole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine typically involves multiple steps, starting with the preparation of the oxadiazole and pyrazine intermediates. One common synthetic route includes the following steps:

    Preparation of 2-fluoroaniline derivative: This involves the nitration of fluorobenzene followed by reduction to obtain 2-fluoroaniline.

    Formation of oxadiazole ring: The 2-fluoroaniline is reacted with appropriate reagents to form the oxadiazole ring.

    Synthesis of pyrazine intermediate: The oxadiazole derivative is then reacted with suitable reagents to form the pyrazine ring.

    Coupling reaction: Finally, the pyrazine intermediate is coupled with 4-methylaniline under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The fluorine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(2-fluorophenyl)amine
  • **4-{[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

N-[6-(2-fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-methylphenyl)amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C17H13FN6O

Molecular Weight

336.32 g/mol

IUPAC Name

5-N-(2-fluorophenyl)-6-N-(4-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C17H13FN6O/c1-10-6-8-11(9-7-10)19-14-15(20-13-5-3-2-4-12(13)18)22-17-16(21-14)23-25-24-17/h2-9H,1H3,(H,19,21,23)(H,20,22,24)

InChI Key

GXUILZAIOJGMSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F

Origin of Product

United States

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